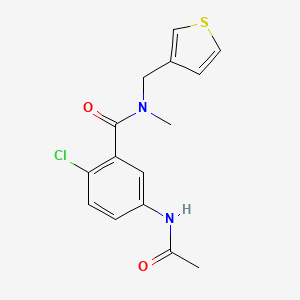
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a novel small-molecule inhibitor that targets specific protein kinases in the body. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用機序
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide works by inhibiting specific protein kinases in the body, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play critical roles in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide can disrupt the signaling pathways that promote cancer cell growth and proliferation, as well as modulate the immune response in autoimmune and inflammatory conditions.
Biochemical and Physiological Effects:
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and ITK activity, modulation of immune cell function, and induction of apoptosis in cancer cells. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and a long half-life.
実験室実験の利点と制限
The advantages of using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide in lab experiments include its high potency and selectivity for specific protein kinases, as well as its favorable pharmacokinetic properties. However, there are also limitations to using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including potential off-target effects and the need for further studies to determine its safety and efficacy in clinical trials.
将来の方向性
There are several future directions for research on 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including further studies on its safety and efficacy in clinical trials, as well as its potential applications in other diseases beyond cancer and autoimmune disorders. Additionally, there is a need for more studies on the mechanism of action of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide and its potential interactions with other signaling pathways in the body. Finally, there is a need for the development of more potent and selective inhibitors of BTK and ITK, which could have even greater therapeutic potential than 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide.
合成法
The synthesis of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-N-(3-thienylmethyl)amine to form 5-nitro-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide. This intermediate product is then reduced to the corresponding amine, followed by acetylation to obtain the final product.
科学的研究の応用
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Several preclinical studies have shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory conditions.
特性
IUPAC Name |
5-acetamido-2-chloro-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10(19)17-12-3-4-14(16)13(7-12)15(20)18(2)8-11-5-6-21-9-11/h3-7,9H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSBFSKURCQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)



![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)